N-(3,4-dimethoxyphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name)
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Overview
Description
N-(3,4-dimethoxyphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name): is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamide core, a pyridinylmethylene group, and dimethoxyphenyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name) typically involves multiple steps. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the pyridinylmethylene group and the dimethoxyphenyl and methyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethoxyphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biology, this compound may be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it a valuable tool for understanding cellular mechanisms.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry: In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name) involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
4-Methoxyphenethylamine: This compound shares a similar phenethylamine structure but lacks the sulfonamide and pyridinylmethylene groups.
Phenethylamine: This compound is a simpler analog with a basic phenethylamine structure.
4-Methoxyphenylacetonitrile: This compound has a similar methoxyphenyl group but differs in its overall structure.
Uniqueness: N-(3,4-dimethoxyphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name) is unique due to its combination of functional groups and its potential for diverse applications in various scientific fields. Its complex structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H24N4O5S |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H24N4O5S/c1-17-6-9-20(10-7-17)33(29,30)27(19-8-11-21(31-2)22(13-19)32-3)16-23(28)26-25-15-18-5-4-12-24-14-18/h4-15H,16H2,1-3H3,(H,26,28)/b25-15+ |
InChI Key |
RSYAARWKJYADQE-MFKUBSTISA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CN=CC=C2)C3=CC(=C(C=C3)OC)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CN=CC=C2)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CN=CC=C2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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